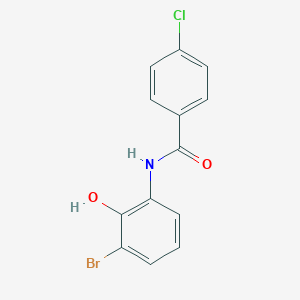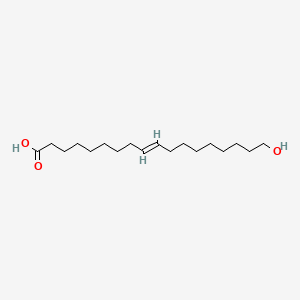
18-Hydroxyoctadec-9-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-hydroxyoctadec-9-enoic acid is a monocarboxylic acid with the molecular formula C18H34O3 It is a hydroxylated fatty acid, specifically an 18-carbon chain with a hydroxyl group at the 18th position and a double bond at the 9th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-hydroxyoctadec-9-enoic acid can be achieved through several methods. One common approach involves the hydroxylation of oleic acid, a naturally occurring fatty acid. This process typically uses catalysts such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of oleic acid using microbial enzymes. This method is advantageous due to its specificity and environmentally friendly nature. Microorganisms such as Pseudomonas species are commonly employed to catalyze the hydroxylation reaction, producing the desired compound with high yield and purity .
化学反応の分析
Types of Reactions
18-hydroxyoctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed under high pressure.
Substitution: Acid chlorides or anhydrides are used in the presence of a base like pyridine or triethylamine (TEA) for esterification.
Major Products Formed
Oxidation: 18-oxo-octadec-9-enoic acid or 18-carboxy-octadec-9-enoic acid.
Reduction: 18-hydroxyoctadecanoic acid.
Substitution: Various esters or ethers depending on the substituent introduced.
科学的研究の応用
18-hydroxyoctadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用機序
The mechanism of action of 18-hydroxyoctadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group and double bond allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
Oleic Acid: A non-hydroxylated analog with a similar carbon chain length and double bond position.
Ricinoleic Acid: Contains a hydroxyl group at the 12th position and a double bond at the 9th position.
Linoleic Acid: Has two double bonds at the 9th and 12th positions but lacks a hydroxyl group.
Uniqueness
18-hydroxyoctadec-9-enoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
3329-38-2 |
|---|---|
分子式 |
C18H34O3 |
分子量 |
298.5 g/mol |
IUPAC名 |
(E)-18-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,19H,3-17H2,(H,20,21)/b2-1+ |
InChIキー |
LQUHZVLTTWMBTO-OWOJBTEDSA-N |
異性体SMILES |
C(CCCCO)CCC/C=C/CCCCCCCC(=O)O |
正規SMILES |
C(CCCCO)CCCC=CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


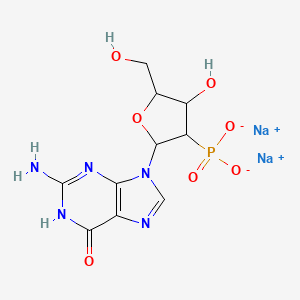
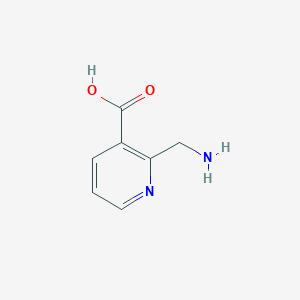

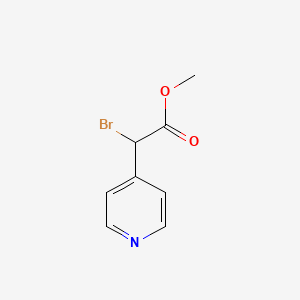
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)

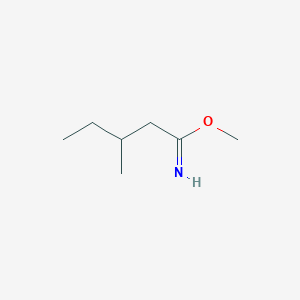
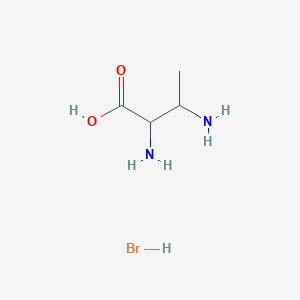
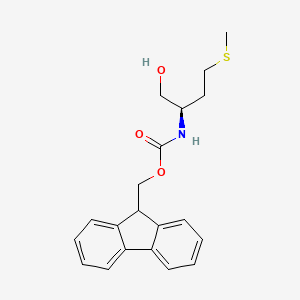
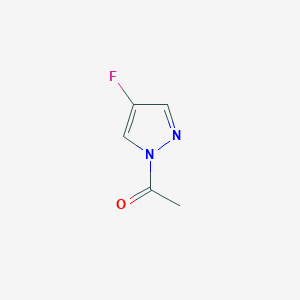
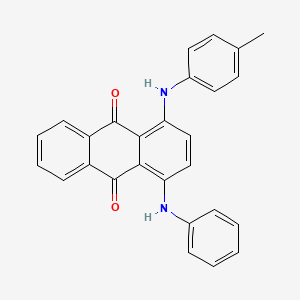
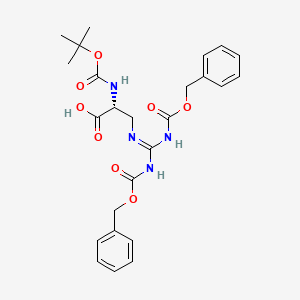
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
